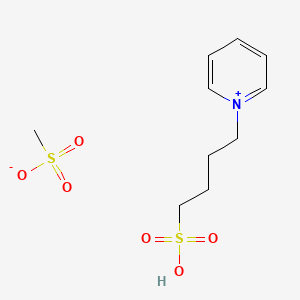
1-(4-Sulfobutyl)pyridin-1-ium methanesulfonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-Sulfobutyl)pyridin-1-ium methanesulfonate is a chemical compound known for its unique properties and applications in various scientific fields. This compound belongs to the class of sulfobetaines, which are zwitterionic surfactants with both positive and negative charges within the same molecule. Its structure consists of a pyridinium ring substituted with a sulfobutyl group and a methanesulfonate counterion.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-(4-Sulfobutyl)pyridin-1-ium methanesulfonate can be synthesized through several synthetic routes. One common method involves the reaction of 4-(pyridin-1-ium-1-yl)butane-1-sulfonic acid with methanesulfonic acid under controlled conditions. The reaction typically requires heating and the use of a suitable solvent to facilitate the formation of the desired compound.
Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale synthesis using reactors designed to handle high temperatures and pressures. The process is optimized to ensure high yield and purity, with continuous monitoring and quality control measures in place.
Análisis De Reacciones Químicas
Types of Reactions: 1-(4-Sulfobutyl)pyridin-1-ium methanesulfonate can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide or potassium carbonate.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.
Aplicaciones Científicas De Investigación
1-(4-Sulfobutyl)pyridin-1-ium methanesulfonate has a wide range of applications in scientific research:
Chemistry: It is used as a phase transfer catalyst and in the synthesis of various organic compounds.
Biology: The compound is employed in the study of cell membranes and membrane proteins due to its zwitterionic nature.
Industry: It is utilized in the production of surfactants, detergents, and other industrial chemicals.
Mecanismo De Acción
The mechanism by which 1-(4-Sulfobutyl)pyridin-1-ium methanesulfonate exerts its effects involves its interaction with biological membranes and proteins. The zwitterionic nature of the compound allows it to integrate into cell membranes, affecting membrane fluidity and permeability. It can also bind to specific molecular targets, influencing various cellular pathways.
Comparación Con Compuestos Similares
1-(4-Sulfobutyl)pyridin-1-ium methanesulfonate is similar to other sulfobetaines and ionic liquids, but it has unique properties that set it apart. For example, it has a higher thermal stability and lower viscosity compared to some other ionic liquids. Other similar compounds include 1-(3-sulfopropyl)pyridin-1-ium methanesulfonate and 1-(4-sulfobutyl)-3-methylimidazolium methanesulfonate.
Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?
Propiedades
Fórmula molecular |
C10H17NO6S2 |
|---|---|
Peso molecular |
311.4 g/mol |
Nombre IUPAC |
methanesulfonate;4-pyridin-1-ium-1-ylbutane-1-sulfonic acid |
InChI |
InChI=1S/C9H13NO3S.CH4O3S/c11-14(12,13)9-5-4-8-10-6-2-1-3-7-10;1-5(2,3)4/h1-3,6-7H,4-5,8-9H2;1H3,(H,2,3,4) |
Clave InChI |
WVWKULNFUDTBFD-UHFFFAOYSA-N |
SMILES canónico |
CS(=O)(=O)[O-].C1=CC=[N+](C=C1)CCCCS(=O)(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-Fluoro-2-iodobenzo[d]oxazole](/img/structure/B15205107.png)
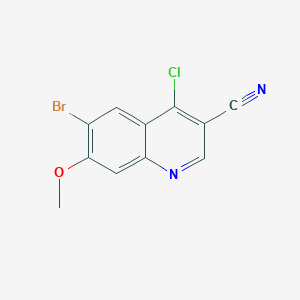
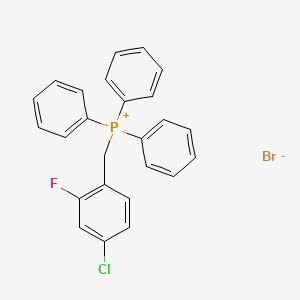
![6,6'-((3,3',5,5'-Tetra-tert-butyl-[1,1'-biphenyl]-2,2'-diyl)bis(oxy))didibenzo[d,f][1,3,2]dioxaphosphepine](/img/structure/B15205130.png)
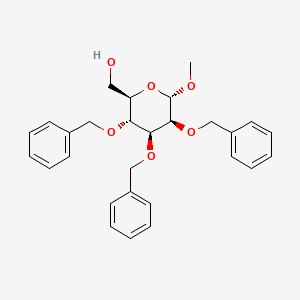
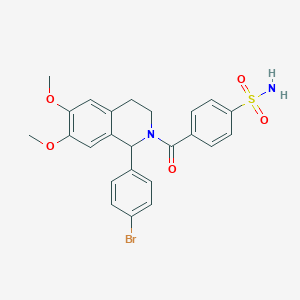
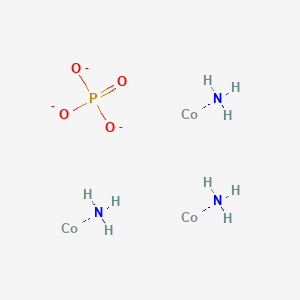

![(3R,3AS,6aR)-3-isopropylhexahydro-1H-cyclopenta[c]furan-1-one](/img/structure/B15205160.png)
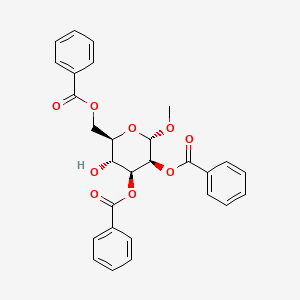
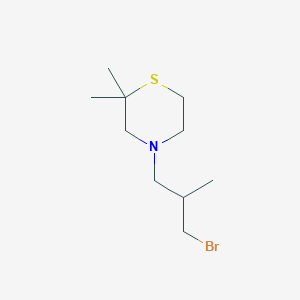
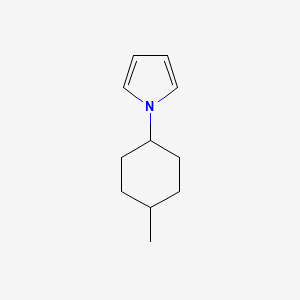
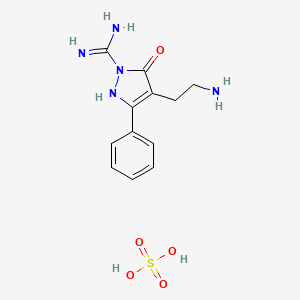
![tert-butyl-[[(1S,3R,6R)-1-[tert-butyl(dimethyl)silyl]oxy-6-methyl-7-oxabicyclo[4.1.0]heptan-3-yl]oxy]-dimethylsilane](/img/structure/B15205196.png)
